molecular formula C19H17N3O2 B2463747 N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide CAS No. 941983-60-4

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide

Cat. No.: B2463747
CAS No.: 941983-60-4
M. Wt: 319.364
InChI Key: VPYBPUREKHYOOP-UHFFFAOYSA-N
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Description

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide (CAS 941983-60-4) is a high-purity chemical compound with a molecular formula of C 19 H 17 N 3 O 2 and a molecular weight of 319.36 g/mol . It is supplied with a minimum purity of 90% and is intended for research applications. The 6-methoxypyridazin-3-yl group is a notable structural feature in medicinal chemistry, as it is found in compounds with significant biological activity. For instance, research has demonstrated that this heterocyclic system can be incorporated into complex molecular scaffolds to develop potent, orally active non-peptide antagonists for targets such as the human gonadotropin-releasing hormone (GnRH) receptor . This suggests its potential value in designing novel pharmacological tools or lead compounds for endocrine and receptor-based research. The compound's structure, which combines a benzamide moiety with the pyridazine ring system, makes it a versatile intermediate or subject of study in various research fields, including synthetic chemistry, drug discovery, and molecular pharmacology. Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic methodologies, or investigate its interactions with biological systems. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-4-3-5-15(12-13)19(23)20-16-8-6-14(7-9-16)17-10-11-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYBPUREKHYOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxypyridazine with a suitable phenyl derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxypyridazinyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the 3-methylbenzamide backbone or analogous substituents, as identified in the evidence. Key comparisons include yield, melting point, and structural variations.

Analogs with 3-Methylbenzamide Backbone

(a) N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide
  • Source : (Compound 4) and (Compound 7h)
  • Yield : 64% () vs. 54% ()
  • Melting Point : 220–221°C () vs. 158–160°C ()
  • Structural Difference : Incorporates a 2,4-dioxoimidazolidin-5-ylmethyl group instead of 6-methoxypyridazin-3-yl.
(b) N-(4-(5-Methoxybenzo[d]oxazol-2-yl)phenyl)-3-methylbenzamide
  • Source :
  • CAS : 313660-94-5
  • Structural Difference : Substitutes 6-methoxypyridazin-3-yl with 5-methoxybenzo[d]oxazol-2-yl.
  • Significance : The benzo[d]oxazole ring introduces a fused aromatic system, likely enhancing thermal stability compared to pyridazine derivatives .
(c) N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide
  • Source :
  • CAS : 315249-21-9
  • Molecular Weight : 269.30
  • Structural Difference: Features a hydrazinocarbonyl group instead of 6-methoxypyridazin-3-yl.

Analogs with Heterocyclic Substituents

(a) N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide
  • Source : (Compound 3)
  • Yield : 50%
  • Melting Point : 222–224°C
  • Comparison : The nitro group at the ortho position reduces yield compared to the 3-methylbenzamide analog (64% yield) but increases melting point due to stronger intermolecular interactions .
(b) N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide
  • Source : (Compound 6)
  • Yield : 82%
  • Melting Point : 244–246°C
  • Comparison : The thiophene ring contributes to higher thermal stability and yield, likely due to favorable π-stacking and synthetic efficiency .

Key Findings and Implications

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., nitro) or rigid heterocycles (e.g., thiophene) correlate with higher melting points due to enhanced intermolecular forces.
  • Flexible or polar groups (e.g., hydrazine) may lower thermal stability .

Synthetic Efficiency :

  • Thiophene-2-carboxamide derivatives exhibit the highest yields (82%), suggesting favorable reaction kinetics or stability under synthesis conditions .

Structural Insights for Target Compound :

  • The 6-methoxypyridazin-3-yl group in the target compound is expected to confer moderate thermal stability and solubility, comparable to benzo[d]oxazole analogs but less stable than thiophene derivatives.

Biological Activity

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be analyzed through its IUPAC name and molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C19H17N3O2
CAS Number 899746-69-1

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazine ring, followed by methoxylation, coupling with the phenyl ring, and final amidation. This process can be optimized for industrial production using continuous flow reactors and high-throughput screening methods .

Biological Activity

This compound exhibits various biological activities, particularly in the fields of oncology and neurology. Its mechanisms of action primarily involve interactions with specific molecular targets such as enzymes and receptors.

The compound is believed to modulate biological pathways through the following mechanisms:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding: The compound may bind to certain receptors, altering their activity and influencing downstream signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Notable findings include:

  • Anticancer Activity:
    • A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines, showing IC50 values in the low micromolar range.
    • The mechanism was attributed to its ability to induce apoptosis in cancer cells through caspase activation .
  • Neuroprotective Effects:
    • Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. It was shown to upregulate antioxidant enzymes, thereby enhancing cellular resilience .

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct advantages:

Compound IC50 (µM) Mechanism
This compound5.0Apoptosis induction
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide10.0Cell cycle arrest
N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide15.0Antioxidant activity

This table illustrates that this compound has superior efficacy in inducing apoptosis compared to its analogs .

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